molecular formula C12H15N3O3 B14356592 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate CAS No. 92565-66-7

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate

Cat. No.: B14356592
CAS No.: 92565-66-7
M. Wt: 249.27 g/mol
InChI Key: NWYMACGSRZIHKA-UHFFFAOYSA-N
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Description

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is an organic compound that features a pyridine ring, an amide linkage, and an amino ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate typically involves the reaction of pyridine-3-carboxylic acid with ethyl 3-aminobut-2-enoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyridine ring and amide linkage play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyridine-3-carbonyl)amino]ethyl 3-aminobut-2-enoate is unique due to its combination of a pyridine ring, amide linkage, and amino ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92565-66-7

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl 3-aminobut-2-enoate

InChI

InChI=1S/C12H15N3O3/c1-9(13)7-11(16)18-6-5-15-12(17)10-3-2-4-14-8-10/h2-4,7-8H,5-6,13H2,1H3,(H,15,17)

InChI Key

NWYMACGSRZIHKA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCCNC(=O)C1=CN=CC=C1)N

Origin of Product

United States

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